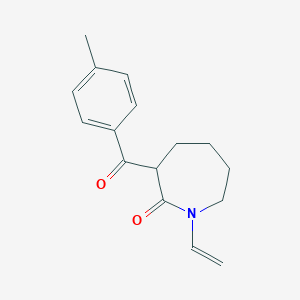![molecular formula C21H20N4O6S B2601888 4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine CAS No. 1030386-38-9](/img/structure/B2601888.png)
4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine is a complex organic compound that features a combination of benzodioxole, pyrazole, and piperidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazole intermediates, followed by their coupling with piperidine under specific conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial in scaling up the synthesis process.
化学反応の分析
Types of Reactions
4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrobenzenesulfonyl group, where nucleophiles like amines or thiols replace the nitro group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Amines or thiols in polar solvents like DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
科学的研究の応用
4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The benzodioxole and pyrazole moieties may interact with enzymes or receptors, modulating their activity. The nitrobenzenesulfonyl group can undergo bioreduction, leading to the formation of reactive intermediates that exert biological effects.
類似化合物との比較
Similar Compounds
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (Z,Z)-
- (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
Uniqueness
4-[5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine is unique due to its combination of benzodioxole, pyrazole, and piperidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
特性
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c26-25(27)18-3-1-2-4-21(18)32(28,29)24-9-7-14(8-10-24)16-12-17(23-22-16)15-5-6-19-20(11-15)31-13-30-19/h1-6,11-12,14H,7-10,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXANWMRVKWJLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(methylsulfanyl)-8-[4-(thiophen-2-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2601807.png)
![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine](/img/structure/B2601811.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2601813.png)

![2-N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B2601815.png)

![2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2601819.png)
![6-imino-2-oxo-5-{[(E)-3-thienylmethylidene]amino}-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2601822.png)
![N-(4-ethoxyphenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2601823.png)




